N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide
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Overview
Description
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 7-methoxy-2-oxo-1H-quinoline-3-carbaldehyde with 2,2-diphenylacetic acid in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds .
Scientific Research Applications
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets within cells. The compound can bind to DNA or proteins, leading to the inhibition of essential biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]butanamide
- N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]propionamide
Uniqueness
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide is unique due to the presence of the diphenylacetamide moiety, which imparts distinct physicochemical properties and biological activities compared to other similar compounds. This structural feature may enhance its binding affinity to molecular targets and improve its overall efficacy in various applications .
Properties
CAS No. |
896677-00-2 |
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Molecular Formula |
C26H24N2O3 |
Molecular Weight |
412.489 |
IUPAC Name |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C26H24N2O3/c1-31-22-13-12-20-16-21(25(29)28-23(20)17-22)14-15-27-26(30)24(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16-17,24H,14-15H2,1H3,(H,27,30)(H,28,29) |
InChI Key |
RCLBEFPHESZXPW-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
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